molecular formula C13H13N3S B1416328 [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine CAS No. 1082802-33-2

[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine

Cat. No.: B1416328
CAS No.: 1082802-33-2
M. Wt: 243.33 g/mol
InChI Key: ZSOGJINYZXHPCV-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with thiourea in the presence of ethanol and acetic acid to form the thiazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like bromine (Br₂) and iodine (I₂) can be used for halogenation, while nucleophiles like ammonia (NH₃) can be used for amination.

Major Products Formed

  • Oxidation: : Formation of thiazole sulfoxides and sulfones.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Generation of halogenated thiazoles and aminated derivatives.

Scientific Research Applications

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is unique due to its specific structural features, such as the presence of the 4-methylphenyl group and the imidazo[2,1-b][1,3]thiazole core. Similar compounds include other thiazole derivatives and imidazo[2,1-b]thiazole derivatives, which may differ in their substituents or functional groups.

List of Similar Compounds

  • Thiazole derivatives: : Compounds containing the thiazole ring structure.

  • Imidazo[2,1-b]thiazole derivatives: : Compounds with the imidazo[2,1-b]thiazole core.

  • 4-Methylphenyl derivatives: : Compounds with a 4-methylphenyl group attached to various heterocyclic rings.

Properties

IUPAC Name

[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-2-4-10(5-3-9)12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOGJINYZXHPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
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[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 3
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[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 4
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 5
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 6
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine

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